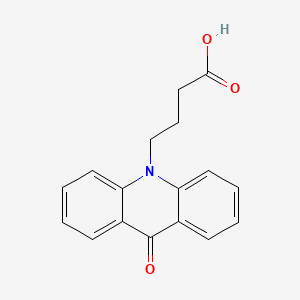

Ácido 10(9H)-acridinobutanoico, 9-oxo-

Descripción general

Descripción

10(9H)-Acridinebutanoic acid, 9-oxo-, also known as 9-Oxo-10(9H)-acridineacetic acid, is a chemical compound with the molecular formula C15H11NO3 . It is used as a reagent for pre-column derivatization of amino acids for fluorescent determination in HPLC and is also a building block in pharmaceutics .

Synthesis Analysis

An effective method for the synthesis of new acridine-9(10H)-one (acridone) derivatives containing 1,2,3-triazole fragment was developed . A number of new triazole-containing compounds were synthesized from propargyl acridone acetate and their antimicrobial activity was studied .Molecular Structure Analysis

The molecular weight of 10(9H)-Acridinebutanoic acid, 9-oxo- is 253.25 . The empirical formula is C15H11NO3 .Physical and Chemical Properties Analysis

The melting point of 10(9H)-Acridinebutanoic acid, 9-oxo- is approximately 289 °C .Aplicaciones Científicas De Investigación

Agonista de STING

“Ácido 10(9H)-acridinobutanoico, 9-oxo-” is a murine-selective STING agonist . Se une directamente a STING y desencadena una fuerte respuesta antiviral a través de la ruta TBK1/IRF3 .

Respuesta antiviral

Se sabe que el compuesto desencadena una fuerte respuesta antiviral . Esto lo convierte en un posible candidato para la investigación en terapias antivirales.

Síntesis de compuestos biológicamente activos

Se ha utilizado en la síntesis de ácidos 10-hidroxi y 9-oxo-2E-decenoicos biológicamente activos . Estos ácidos son componentes de la secreción de la glándula mandibular de las abejas melíferas .

Síntesis de feromonas

El compuesto se ha utilizado en la síntesis de ácido 9-oxo-2E-decenoico, una feromona multifuncional de las abejas reinas .

Ozonólisis-reducción

El compuesto se ha utilizado en la ozonólisis-reducción del ácido oleico y el 1,9-diacetoxinon-1-eno en pasos clave .

Mecanismo De Acción

Target of Action

It’s known that the compound and its analogs are used to study their potential activity as interferon inducers .

Mode of Action

The exact mode of action of 10(9H)-Acridinebutanoic acid, 9-oxo- It’s known to be a reagent for pre-column derivatization of amino acids for fluorescent determination in HPLC .

Biochemical Pathways

The specific biochemical pathways affected by 10(9H)-Acridinebutanoic acid, 9-oxo- It’s known that the compound and its analogs are used to study their potential activity as interferon inducers , which suggests it may influence the interferon signaling pathway.

Result of Action

The molecular and cellular effects of 10(9H)-Acridinebutanoic acid, 9-oxo- It’s known that the compound and its analogs are used to study their potential activity as interferon inducers , suggesting it may have an impact on immune response.

Safety and Hazards

The safety data sheet for 10(9H)-Acridinebutanoic acid, 9-oxo- indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

Propiedades

IUPAC Name |

4-(9-oxoacridin-10-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-16(20)10-5-11-18-14-8-3-1-6-12(14)17(21)13-7-2-4-9-15(13)18/h1-4,6-9H,5,10-11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMSWLUVAGUMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238011 | |

| Record name | 10(9H)-Acridinebutanoic acid, 9-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90053-07-9 | |

| Record name | 10(9H)-Acridinebutanoic acid, 9-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090053079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10(9H)-Acridinebutanoic acid, 9-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-ethylphenyl)propanamide](/img/structure/B1661277.png)

![ethyl 5-[(E)-(2-hydroxy-1-naphthyl)diazenyl]-3,4-dimethylthiophene-2-carboxylate](/img/structure/B1661282.png)

![2-[(5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B1661285.png)

![8,8-Dimethyl-8-Sila-2,3,4,5-tetrathiabicyclo[4.3.0]nonane](/img/structure/B1661290.png)

![Benzene, 4-(methylthio)-1-nitro-2-[(phenylsulfonyl)methyl]-](/img/structure/B1661291.png)

![Benzoic acid, 4-nitro-3-[(phenylsulfonyl)methyl]-](/img/structure/B1661292.png)

![1,3-bis[(E)-pyridin-2-ylmethylideneamino]urea](/img/structure/B1661294.png)

![Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-(4-methylphenyl)-2-(methylthio)-](/img/structure/B1661297.png)

![5(4H)-Oxazolone, 4-[(5-bromo-2-furanyl)methylene]-2-phenyl-](/img/structure/B1661298.png)